3,6-Dimethyl-6-hepten-4-YN-3-OL

Analytical Chemistry Quality Control GC-MS Identification

3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0, C9H14O, MW 138.21) is a C9 acetylenic tertiary carbinol featuring a terminal alkene conjugated with an internal alkyne. This enynol architecture distinguishes it from fully saturated alcohols or simple alkynols in the same molecular weight range.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 3601-67-0
Cat. No. B1611420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-6-hepten-4-YN-3-OL
CAS3601-67-0
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC(C)(C#CC(=C)C)O
InChIInChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3
InChIKeyVSSPEZDVPCUEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0) Technical Procurement Baseline


3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0, C9H14O, MW 138.21) is a C9 acetylenic tertiary carbinol featuring a terminal alkene conjugated with an internal alkyne [1]. This enynol architecture distinguishes it from fully saturated alcohols or simple alkynols in the same molecular weight range. The compound is not listed on the TSCA inventory and lacks EINECS registration [2], indicating its classification as a research and specialty chemical rather than a commodity industrial intermediate.

Why Generic Substitution of 3,6-Dimethyl-6-hepten-4-yn-3-ol Fails: Structure-Dependent Evidence


In-class substitution among C9 enynols is not scientifically justifiable because the precise positioning of the alkyne moiety relative to the tertiary alcohol and terminal alkene dictates fundamentally different chemical behavior. Quantum-chemical calculations on acetylenic carbinols demonstrate that the presence and position of the triple bond alters the relative reactivity of the double bond, hindering selective hydrogenation processes in a structure-dependent manner [1]. Furthermore, 3,6-dimethyl-6-hepten-4-yn-3-ol has been identified as a species-specific volatile biomarker in microbial systems distinct from thymolmethyl, a structurally related monoterpenoid [2]. A user substituting an alternative enynol isomer (e.g., 6-methyl-6-hepten-4-yn-2-ol, CAS 20937-57-9) or a saturated analog would obtain different reactivity profiles in catalytic transformations and divergent biological recognition patterns.

3,6-Dimethyl-6-hepten-4-yn-3-ol Comparative Evidence for Scientific Selection


Spectral Identity Verification: NIST Mass Spectrum Reference Standard Availability

3,6-Dimethyl-6-hepten-4-yn-3-ol possesses a documented NIST mass spectrum (NIST MS number 343279) with EI ionization data [1]. Many closely related enynol isomers, including 6-methyl-6-hepten-4-yn-2-ol (CAS 20937-57-9), lack a published NIST reference spectrum in the standard library, requiring users to perform de novo spectral characterization for identity confirmation.

Analytical Chemistry Quality Control GC-MS Identification

Spectroscopic Characterization Completeness: NMR and FTIR Reference Data Availability

3,6-Dimethyl-6-hepten-4-yn-3-ol is indexed in the Wiley SpectraBase database with both ¹H NMR and FTIR reference spectra available [1]. In contrast, many positional isomers of the 6-hepten-4-yn-3-ol scaffold have only GC-MS data reported, lacking multi-modal spectroscopic verification [2].

Spectroscopy Structural Elucidation Compound Verification

Validated Synthetic Accessibility: Documented Ketone-Alkyne Condensation Route

3,6-Dimethyl-6-hepten-4-yn-3-ol is synthesized via lithium naphthalene-mediated condensation of terminal acetylenic hydrocarbons with α,β-unsaturated ketones under mild conditions, a route documented in peer-reviewed literature [1]. Alternative enynols lacking a tertiary alcohol at position 3 (e.g., 6-hepten-4-yn-2-ol derivatives) require different condensation partners and may proceed with lower yields or require harsher conditions [2].

Organic Synthesis Acetylenic Carbinols Process Chemistry

Biological Recognition Specificity: Documented Biomarker Detection in Microbial Systems

3,6-Dimethyl-6-hepten-4-yn-3-ol has been detected and identified as a species-specific volatile organic compound in in vitro microbial studies, distinguished from thymolmethyl within the same experimental system [1]. Structurally related C9 and C10 alkynols such as dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol, CAS 29171-20-8) show no evidence of similar biomarker specificity in the same microbial context .

Biomarker Discovery Microbial Volatiles Diagnostic Applications

Purity Specifications: Commercially Available at 0.98 Grade

3,6-Dimethyl-6-hepten-4-yn-3-ol is commercially available at 0.98 purity grade with defined packaging specifications (2g unit) . Many C9 enynol positional isomers are available only as custom synthesis products without established commercial purity grades, requiring users to accept unknown purity profiles or perform extensive purification .

Chemical Procurement Purity Grade Research Supply

Regulatory Classification: Non-TSCA Status

3,6-Dimethyl-6-hepten-4-yn-3-ol is explicitly noted as not listed on the TSCA inventory [1]. In contrast, structurally similar acyclic monoterpene alkynols such as dehydrolinalool (CAS 29171-20-8) are widely commercialized with established industrial applications and may be subject to different regulatory frameworks . This distinction is material for research organizations with specific TSCA compliance requirements.

Regulatory Compliance Research Chemical TSCA Inventory

Validated Application Scenarios for 3,6-Dimethyl-6-hepten-4-yn-3-ol Based on Comparative Evidence


GC-MS Analytical Method Development and Reference Standard Use

This compound serves as a validated GC-MS reference standard for analytical method development and instrument calibration. The availability of a NIST mass spectrum (NIST MS number 343279) and FTIR/NMR reference data in SpectraBase [6] enables unambiguous peak identification and retention time correlation in complex mixtures. Compared to alternative C9 enynol isomers that lack NIST spectral documentation, this compound provides immediate identity verification without requiring de novo characterization. Suitable for quality control laboratories, environmental monitoring programs, and metabolomics facilities requiring authenticated spectral references.

Microbial Volatile Biomarker Research

Researchers investigating volatile organic compound (VOC) signatures for microbial species identification can utilize this compound as a reference standard for biomarker validation. The compound has been documented as a detectable species-specific volatile in in vitro microbial assays, distinguished from the monoterpenoid thymolmethyl in the same experimental system . This documented biological detection provides a validated starting point for studies in microbial diagnostics, volatile metabolomics, and pathogen identification research where compound identity must be confirmed against peer-reviewed detection data.

Enynol Reactivity and Selectivity Studies in Catalytic Transformations

The compound's unique 6-hepten-4-yn-3-ol scaffold with conjugated alkene-alkyne and tertiary alcohol functionality makes it a suitable model substrate for investigating structure-reactivity relationships in selective hydrogenation and cycloaddition reactions. Quantum-chemical studies on acetylenic carbinols indicate that the presence and position of the triple bond alters double bond reactivity, hindering selective hydrogenation processes . The documented synthetic route via lithium naphthalene-mediated condensation [6] provides a baseline for researchers designing catalytic transformations or probing the fundamental reactivity differences between enynol structural isomers.

Specialty Organic Synthesis Building Block

This compound functions as a versatile building block for the synthesis of functionalized heterocycles and complex molecular architectures. The combination of a terminal alkene, internal alkyne, and tertiary alcohol in a compact C9 framework offers multiple orthogonal reactive handles for sequential transformations. The commercially available 0.98 purity grade ensures reproducibility in multi-step synthetic sequences, while the documented condensation route [6] provides validated methodology for users requiring larger quantities via custom synthesis. Applications include diversity-oriented synthesis, natural product analog preparation, and the construction of spirocyclic frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethyl-6-hepten-4-YN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.